molecular formula C14H11NO3S B215072 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid

2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid

Cat. No. B215072
M. Wt: 273.31 g/mol
InChI Key: PZKVWVYTSBZQJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid, also known as OPIS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. OPIS is a derivative of isonicotinic acid, which is a pyridine carboxylic acid that has been extensively studied for its pharmacological properties. The synthesis of OPIS is a complex process that involves several steps, and the compound is typically obtained in the form of a white crystalline powder.

Scientific Research Applications

2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has been extensively studied for its potential as a therapeutic agent in several areas of research. One of the most promising applications of 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid is in the treatment of cancer. Studies have shown that 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has potent anticancer activity against several types of cancer cells, including breast, lung, and colon cancer cells. 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in the pathogenesis of several diseases, including arthritis, asthma, and inflammatory bowel disease. 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in animal models.

Mechanism of Action

2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid exerts its pharmacological effects through several mechanisms of action. One of the main mechanisms of action is the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid can modulate the expression of several genes that are involved in cancer progression, inflammation, and other biological processes.
2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid also inhibits the activity of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses. By inhibiting NF-κB, 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects
2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has several biochemical and physiological effects that are relevant to its therapeutic potential. 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid also inhibits cell proliferation by inducing cell cycle arrest in the G1 phase. In addition, 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has been shown to modulate the expression of several genes that are involved in cancer progression, inflammation, and other biological processes.

Advantages and Limitations for Lab Experiments

2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has several advantages for lab experiments. 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid is a stable compound that can be easily synthesized and purified. 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid also has potent pharmacological effects at relatively low concentrations, which makes it a valuable tool for studying biological processes. However, there are also some limitations to using 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid in lab experiments. 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has low solubility in aqueous solutions, which can limit its bioavailability and efficacy. In addition, 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid has not been extensively studied in humans, which limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid research. One area of research is the development of novel formulations and delivery methods for 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid. By improving the solubility and bioavailability of 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid, it may be possible to enhance its therapeutic efficacy and reduce its toxicity.
Another area of research is the identification of new targets and pathways that are modulated by 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid. By understanding the full range of biological processes that are affected by 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid, it may be possible to identify new therapeutic applications for this compound.
Finally, more research is needed to understand the pharmacokinetics and toxicity of 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid in humans. By conducting clinical trials, we can gain a better understanding of the safety and efficacy of 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid as a therapeutic agent.

Synthesis Methods

The synthesis of 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid involves several steps, starting with the reaction of isonicotinic acid with thionyl chloride to form isonicotinoyl chloride. The resulting compound is then reacted with 2-oxo-2-phenylethyl mercaptan to form 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid. The synthesis process can be further optimized by modifying reaction conditions such as temperature, solvent, and catalysts. The yield and purity of 2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid can also be improved by using advanced purification techniques such as column chromatography and recrystallization.

properties

Product Name

2-[(2-Oxo-2-phenylethyl)sulfanyl]isonicotinic acid

Molecular Formula

C14H11NO3S

Molecular Weight

273.31 g/mol

IUPAC Name

2-phenacylsulfanylpyridine-4-carboxylic acid

InChI

InChI=1S/C14H11NO3S/c16-12(10-4-2-1-3-5-10)9-19-13-8-11(14(17)18)6-7-15-13/h1-8H,9H2,(H,17,18)

InChI Key

PZKVWVYTSBZQJQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CC(=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC=CC(=C2)C(=O)O

Origin of Product

United States

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